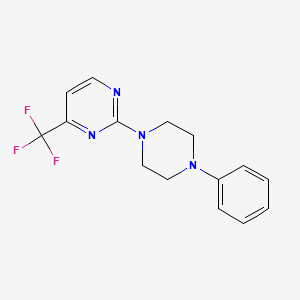![molecular formula C13H18FN3O3S B12240029 5-Fluoro-2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B12240029.png)
5-Fluoro-2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a methanesulfonyl group, and an octahydrocyclopenta[c]pyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the octahydrocyclopenta[c]pyrrol intermediate. This intermediate is then functionalized with a methanesulfonyl group and subsequently coupled with a fluorinated pyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorine atom can be selectively reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while substitution of the fluorine atom can result in various substituted pyrimidine derivatives.
Scientific Research Applications
5-Fluoro-2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atom and methanesulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride
- 2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine
Uniqueness
Compared to similar compounds, 5-Fluoro-2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom and methanesulfonyl group enhances its stability and specificity in various applications.
Properties
Molecular Formula |
C13H18FN3O3S |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-2-methylsulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C13H18FN3O3S/c1-21(18,19)17-7-10-3-2-4-13(10,8-17)9-20-12-15-5-11(14)6-16-12/h5-6,10H,2-4,7-9H2,1H3 |
InChI Key |
IWRDPQFQIYHBIX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2CCCC2(C1)COC3=NC=C(C=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12239952.png)
![2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12239956.png)
![1-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12239961.png)

![2-Methyl-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12239976.png)
![2-Tert-butyl-4,5-dimethyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12239982.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12239989.png)
![6,7-Dimethoxy-2-[(1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12239997.png)
![N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12240019.png)
![2-Methyl-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12240032.png)
![N-[(2,4-difluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12240036.png)
![4-Tert-butyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12240042.png)
![4-Methyl-2-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12240045.png)
![6,7-Dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12240046.png)
